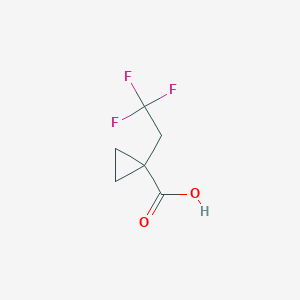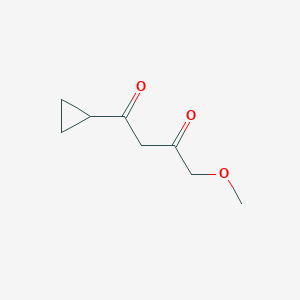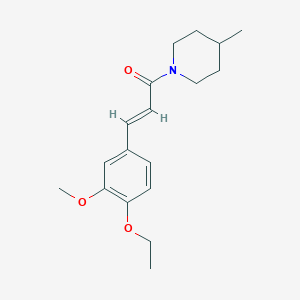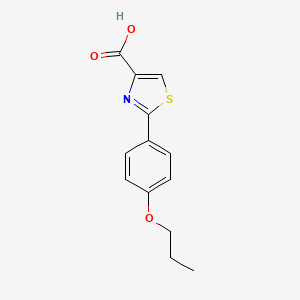
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic Acid is a chemical compound with the molecular formula C6H7F3O2 . It has a molecular weight of 168.11 . The compound is available from various suppliers including Shanghai Haohong Pharmaceutical Co., Ltd., Block Chemical Technology (Shanghai) Co., LTD, and JinOu Biomedical (Nanjing) Co., Ltd .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3O2/c7-6(8,9)3-5(1-2-5)4(10)11/h1-3H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 182.4±35.0 °C . The compound has a predicted density of 1.426±0.06 g/cm3 . The pKa value is predicted to be 4.12±0.20 .科学的研究の応用
Ring-Opening Reactions
The ring-opening of donor-acceptor cyclopropanes, such as cyclopropane-1,1-dicarboxylates with vicinal donor aryl groups, by boronic acids and potassium organotrifluoroborates under metal-free conditions, utilizes trifluoroacetic acid or boron trifluoride as promoters. This method provides a novel approach to cyclopropane chemistry, leveraging the unique reactivity of fluorinated cyclopropane derivatives (Víctor Ortega & Aurelio G Csákÿ, 2016).
Conversion to Fluorinated Ketones
A two-step conversion of carboxylic esters into distally fluorinated ketones via ring cleavage of cyclopropanol intermediates has been demonstrated. This process employs cyclopropane ring cleavage reactions in methanol with aqueous tert-butyl hydroperoxide in the presence of a copper(ii) acetate catalyst and sodium triflinate, leading to β-trifluoromethyl ketones. This showcases the utility of cyclopropane derivatives in the synthesis of fluorinated ketones, with sodium triflinate serving as a precursor of reactive trifluoromethyl copper species (Yulia A. Konik et al., 2017).
Ethylene Precursor Studies
The identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, provides insight into the metabolic pathways of ethylene production in plants. This conjugate's natural occurrence in wilted wheat leaves was confirmed, indicating its role in plant physiology and ethylene biosynthesis (N. Hoffman et al., 1982).
Synthesis of Trifluoromethyl-Substituted Cyclopropanes
The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex, demonstrates the potential of fluorinated cyclopropane derivatives in medicinal chemistry and drug discovery. This method achieves high diastereoselectivity and enantioselectivity, indicating the value of fluorinated cyclopropane motifs in the synthesis of bioactive compounds (J. R. Denton et al., 2007).
Cycloaddition Reactions
The cycloaddition reactions of 2,2,2-trifluorodiazoethane, which forms cyclopropanes when photolysed with suitable olefins, highlight the versatility of fluorinated cyclopropane compounds in synthetic organic chemistry. This reaction mechanism provides a route to construct cyclopropane structures, a core feature in many pharmaceutical agents (J. Atherton & R. Fields, 1968).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)3-5(1-2-5)4(10)11/h1-3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAJYDOKTOEOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2725938.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2725943.png)

![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2725946.png)
![N-benzyl-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2725948.png)
![3,4-dimethoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2725949.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2725950.png)
![1,1-Difluoro-5-oxa-6-azaspiro[2.4]heptane hydrochloride](/img/structure/B2725951.png)
![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide](/img/structure/B2725952.png)


![5-[2-(2-Methylpropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2725957.png)

![1-Iodo-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2725960.png)